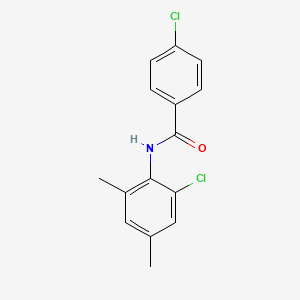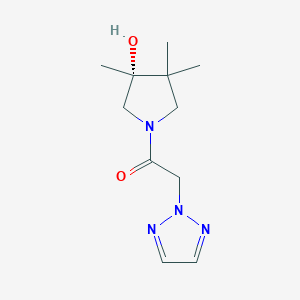![molecular formula C17H26FN3O3 B5658705 (3R*,4R*)-N-(2-fluorobenzyl)-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4-(hydroxymethyl)-1-pyrrolidinecarboxamide](/img/structure/B5658705.png)
(3R*,4R*)-N-(2-fluorobenzyl)-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4-(hydroxymethyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical under discussion appears to be a complex organic compound with potential applications in various fields due to its unique structural features. Unfortunately, specific research directly addressing this exact compound is limited; however, the analysis can be informed by studies on similar compounds.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler precursors. While specific methods for this compound aren't detailed, related research demonstrates synthesis techniques involving the reaction of corresponding benzylamines with other organic substrates, confirmed by techniques like NMR spectroscopy and elemental analysis (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using NMR spectroscopy, X-ray crystallography, and computational methods. For compounds of similar complexity, studies have detailed the confirmation of structures through elemental analysis, FT-IR, NMR spectroscopy, and thermal analysis (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
Chemical Reactions and Properties
Compounds in this class can undergo various chemical reactions, including nucleophilic substitution, palladium-catalyzed reactions, and hydrogenation. For example, the palladium-catalyzed cyanation/reduction sequence has been employed in similar synthesis efforts (Wang et al., 2006). These reactions are critical for constructing the complex molecular scaffold of the compound.
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubility in various solvents can be determined experimentally. These properties are influenced by the molecular structure, particularly the functional groups and stereochemistry. However, specific physical properties for this compound were not found but can be inferred based on structural analogs.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, can be significantly affected by the compound's structure. While specific details on this compound are scarce, related substances show a variety of interactions based on their molecular framework and functional groups (Mukherjee, 1991).
properties
IUPAC Name |
(3R,4R)-N-[(2-fluorophenyl)methyl]-3-[[2-hydroxyethyl(methyl)amino]methyl]-4-(hydroxymethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O3/c1-20(6-7-22)9-14-10-21(11-15(14)12-23)17(24)19-8-13-4-2-3-5-16(13)18/h2-5,14-15,22-23H,6-12H2,1H3,(H,19,24)/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMOOURQMJWBSG-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1CN(CC1CO)C(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)C[C@@H]1CN(C[C@@H]1CO)C(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-methoxy-2-furoyl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5658642.png)

![2-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5658662.png)
![4-(3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}propanoyl)morpholine](/img/structure/B5658665.png)
![N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]chromane-3-carboxamide](/img/structure/B5658672.png)


![N-ethyl-1-[(2-phenylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidine-3-carboxamide](/img/structure/B5658687.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]tetrahydro-2H-pyran-4-amine](/img/structure/B5658711.png)
![N-methyl-4-[(2-methyl-4-oxoquinolin-1(4H)-yl)methyl]benzamide](/img/structure/B5658718.png)
![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5658732.png)